![molecular formula C27H24O5 B2948533 methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 307547-99-5](/img/structure/B2948533.png)
methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound known for its versatile properties in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves multi-step organic synthesis procedures. One common method includes the condensation reaction between 2-hydroxyacetophenone derivatives and ethyl 4-bromobenzoate under basic conditions, followed by cyclization and subsequent functional group modifications to introduce the phenyl and propyl groups.
Industrial Production Methods: On an industrial scale, production methods might involve optimizing reaction conditions such as temperature, pressure, and catalysts to improve yields and efficiency. Batch or continuous flow reactors could be employed to facilitate large-scale production, with careful monitoring of reaction parameters to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. Its chromen-2-one core and substituent groups provide multiple reactive sites for such transformations.
Common Reagents and Conditions:Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) facilitate substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could result in alcohol derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a building block for constructing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is investigated for its potential as an enzyme inhibitor, modulating the activity of specific biological pathways. It also shows promise in anti-cancer and anti-inflammatory studies due to its ability to interact with various cellular targets.
Industry: Industrial applications include its use as an intermediate in the synthesis of specialty chemicals, dyes, and advanced materials. Its structural features make it valuable in developing new materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chromen-2-one core is known to bind to active sites of enzymes, inhibiting their activity and thereby modulating biological pathways. Detailed studies reveal that its phenyl and propyl groups enhance binding affinity and specificity, making it a potent agent in various applications.
Comparison with Similar Compounds
Similar Compounds:
Methyl 4-hydroxybenzoate: Known for its preservative properties.
Ethyl 2-oxo-4-phenylchromene-7-carboxylate: Another chromene derivative with similar reactivity.
4-Phenyl-2H-chromen-2-one: A simpler chromene structure without the benzoate group.
Highlighting Uniqueness: Compared to similar compounds, methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate offers enhanced reactivity and specific binding properties due to its unique combination of substituent groups. This makes it particularly useful in advanced research and industrial applications where such properties are desirable.
So, did this new angle of knowledge pique your interest?
Properties
IUPAC Name |
methyl 4-[(2-oxo-4-phenyl-6-propylchromen-7-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O5/c1-3-7-21-14-23-22(19-8-5-4-6-9-19)15-26(28)32-25(23)16-24(21)31-17-18-10-12-20(13-11-18)27(29)30-2/h4-6,8-16H,3,7,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJXYJPPNORQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

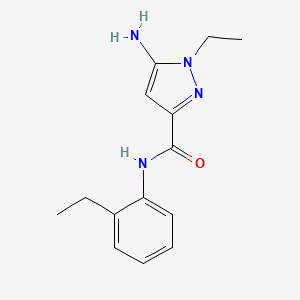
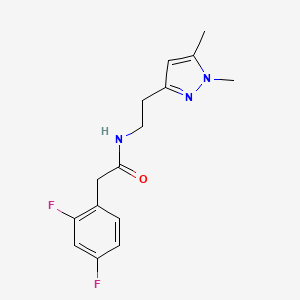
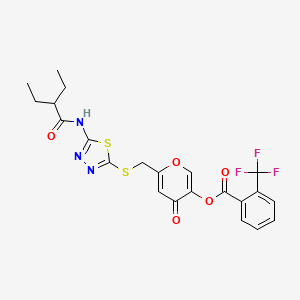

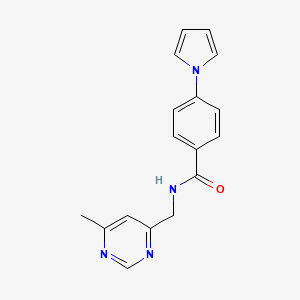

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2948460.png)
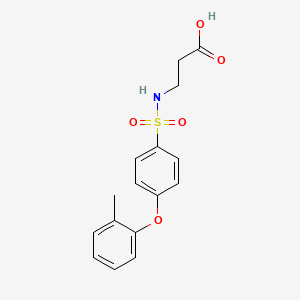
![8-(3-((4-ethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948465.png)
![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2948467.png)
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B2948468.png)
![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2948469.png)
![2-{2,4,5-Trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetic acid](/img/structure/B2948472.png)
